molecular formula C22H25ClN4O5S B11391584 N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-YL)acetamide

N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-YL)acetamide

Cat. No.: B11391584
M. Wt: 493.0 g/mol
InChI Key: WTPNDHVDWJHVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions:
      • Oxidation, reduction, and substitution reactions.
      • Common reagents include NaOH, DMSO, and amidoximes.
      • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Medicine: 1,2,4-oxadiazoles are used in active pharmaceutical ingredients.

      Other Applications:

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets and pathways. Further research is needed to elucidate this.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, exploring related 1,2,4-oxadiazoles could highlight its uniqueness.

    Remember that this compound’s complexity makes it intriguing for further study

    Properties

    Molecular Formula

    C22H25ClN4O5S

    Molecular Weight

    493.0 g/mol

    IUPAC Name

    2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide

    InChI

    InChI=1S/C22H25ClN4O5S/c1-15(2)27(13-20-24-22(25-32-20)16-5-9-18(31-4)10-6-16)21(28)14-26(3)33(29,30)19-11-7-17(23)8-12-19/h5-12,15H,13-14H2,1-4H3

    InChI Key

    WTPNDHVDWJHVCG-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)CN(C)S(=O)(=O)C3=CC=C(C=C3)Cl

    Origin of Product

    United States

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